molecular formula C10H9NO3 B12891413 3-Amino-4-hydroxy-5-phenylfuran-2(5H)-one

3-Amino-4-hydroxy-5-phenylfuran-2(5H)-one

Cat. No.: B12891413
M. Wt: 191.18 g/mol
InChI Key: IOFHMKWXHFKPHD-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-5-phenylfuran-2(5H)-one is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxy-5-phenylfuran-2(5H)-one can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxy-5-phenylfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a furanone derivative, while reduction of the amino group may produce a primary amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: The compound may serve as a lead compound for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxy-5-phenylfuran-2(5H)-one depends on its specific interactions with molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group may participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-hydroxy-5-methylfuran-2(5H)-one: Similar structure but with a methyl group instead of a phenyl group.

    3-Amino-4-hydroxy-5-ethylfuran-2(5H)-one: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

3-Amino-4-hydroxy-5-phenylfuran-2(5H)-one is unique due to the presence of the phenyl group, which can significantly influence its chemical properties and biological activity compared to its methyl and ethyl analogs.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4-amino-3-hydroxy-2-phenyl-2H-furan-5-one

InChI

InChI=1S/C10H9NO3/c11-7-8(12)9(14-10(7)13)6-4-2-1-3-5-6/h1-5,9,12H,11H2

InChI Key

IOFHMKWXHFKPHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C(=O)O2)N)O

Origin of Product

United States

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